Cas no 20061-51-2 (2-methyl-1,3-benzothiazole-6-carbaldehyde)

2-methyl-1,3-benzothiazole-6-carbaldehyde is a versatile compound with significant advantages in organic synthesis. Its unique structure enables facile coupling reactions, leading to the synthesis of various heterocyclic compounds. Its purity and stability ensure consistent performance in laboratory applications.
2-methyl-1,3-benzothiazole-6-carbaldehyde structure
20061-51-2 structure
Product name:2-methyl-1,3-benzothiazole-6-carbaldehyde
CAS No:20061-51-2
MF:C9H7NOS
MW:177.22298
CID:873360
PubChem ID:4285597

2-methyl-1,3-benzothiazole-6-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1,3-benzothiazole-6-carbaldehyde
    • 2-methylbenzothiazole-6-carboxaldehyde
    • 6-Benzothiazolecarboxaldehyde, 2-methyl-
    • 6-Benzothiazolecarboxaldehyde,2-methyl-(8CI,9CI)
    • DB-284240
    • AG-669/02960060
    • AKOS001586284
    • AT44400
    • SCHEMBL4533808
    • 20061-51-2
    • F0138-0278
    • 2-methylbenzo[d]thiazole-6-carbaldehyde
    • Z276151178
    • CS-0235645
    • YWWCWMXKLGRFNX-UHFFFAOYSA-N
    • EN300-159640
    • Inchi: InChI=1S/C9H7NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3
    • InChI Key: YWWCWMXKLGRFNX-UHFFFAOYSA-N
    • SMILES: CC1=NC2=C(S1)C=C(C=O)C=C2

Computed Properties

  • Exact Mass: 177.02483502g/mol
  • Monoisotopic Mass: 177.02483502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2Ų
  • XLogP3: 2.2

2-methyl-1,3-benzothiazole-6-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-159640-0.1g
2-methyl-1,3-benzothiazole-6-carbaldehyde
20061-51-2 95.0%
0.1g
$272.0 2025-03-21
Enamine
EN300-159640-10.0g
2-methyl-1,3-benzothiazole-6-carbaldehyde
20061-51-2 95.0%
10.0g
$3376.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4806-1G
2-methyl-1,3-benzothiazole-6-carbaldehyde
20061-51-2 95%
1g
¥ 2,105.00 2023-04-04
TRC
B488438-10mg
2-methyl-1,3-benzothiazole-6-carbaldehyde
20061-51-2
10mg
$ 50.00 2022-06-07
TRC
B488438-50mg
2-methyl-1,3-benzothiazole-6-carbaldehyde
20061-51-2
50mg
$ 210.00 2022-06-07
Alichem
A051000261-250mg
2-Methylbenzothiazole-6-carboxaldehyde
20061-51-2 98%
250mg
$874.09 2023-09-02
Enamine
EN300-159640-0.5g
2-methyl-1,3-benzothiazole-6-carbaldehyde
20061-51-2 95.0%
0.5g
$613.0 2025-03-21
A2B Chem LLC
AF35554-10g
2-Methyl-1,3-benzothiazole-6-carbaldehyde
20061-51-2 95%
10g
$3589.00 2024-04-20
Enamine
EN300-159640-500mg
2-methyl-1,3-benzothiazole-6-carbaldehyde
20061-51-2 95.0%
500mg
$613.0 2023-09-23
A2B Chem LLC
AF35554-2.5g
2-Methyl-1,3-benzothiazole-6-carbaldehyde
20061-51-2 95%
2.5g
$1655.00 2024-04-20

Additional information on 2-methyl-1,3-benzothiazole-6-carbaldehyde

Introduction to 2-methyl-1,3-benzothiazole-6-carbaldehyde (CAS No. 20061-51-2) and Its Emerging Applications in Chemical Biology

2-methyl-1,3-benzothiazole-6-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 20061-51-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the benzothiazole family, a class of molecules widely recognized for their diverse biological activities and potential applications in drug discovery. The presence of a carbaldhyde functional group at the 6-position, combined with a methyl substituent at the 2-position, imparts distinct reactivity and functionality that make it a valuable scaffold for synthetic chemists and biologists alike.

The benzothiazole core is a prominent motif in medicinal chemistry, often featured in therapeutic agents targeting various diseases, including infectious diseases, cancer, and neurological disorders. The structural framework of 2-methyl-1,3-benzothiazole-6-carbaldehyde provides a versatile platform for further derivatization, enabling the exploration of novel pharmacophores. Recent advancements in synthetic methodologies have facilitated the development of more complex derivatives, expanding the compound's utility in drug design and development.

In recent years, 2-methyl-1,3-benzothiazole-6-carbaldehyde has been investigated for its potential role in modulating biological pathways relevant to inflammation and oxidative stress. Studies have demonstrated that derivatives of this compound can interact with specific enzymes and receptors, leading to therapeutic effects. For instance, modifications at the carbaldhyde position have been shown to enhance binding affinity to certain proteases involved in inflammatory responses. This has opened up avenues for developing novel anti-inflammatory agents with improved efficacy and reduced side effects.

Moreover, the reactivity of the carbaldhyde group allows for convenient functionalization through condensation reactions with various nucleophiles, including amines and hydrazines. This property has been exploited in the synthesis of Schiff bases and other heterocyclic compounds that exhibit antimicrobial and antitumor activities. Such derivatives are particularly intriguing due to their ability to disrupt essential biological processes in pathogens or cancer cells while maintaining selectivity against normal tissues.

The exploration of 2-methyl-1,3-benzothiazole-6-carbaldehyde in medicinal chemistry has also been complemented by computational studies aimed at understanding its molecular interactions. Molecular docking simulations have revealed that this compound can bind to targets such as kinases and transcription factors, suggesting its potential as an inhibitor or modulator of these critical cellular processes. These findings have guided the design of more potent analogs with optimized pharmacokinetic profiles.

Another area of interest involves the use of 2-methyl-1,3-benzothiazole-6-carbaldehyde as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carbaldhyde group serves as a ligand for transition metals, facilitating the formation of stable complexes with applications in catalysis and material science. These complexes have shown promise in facilitating organic transformations under mild conditions, highlighting the compound's versatility beyond traditional pharmaceutical applications.

Recent clinical trials have begun to evaluate the efficacy of certain derivatives of 2-methyl-1,3-benzothiazole-6-carbaldehyde in treating neurological disorders. Preliminary results suggest that these compounds can modulate neurotransmitter release and receptor activity, offering potential benefits for conditions such as Alzheimer's disease and Parkinson's disease. The ability of these derivatives to cross the blood-brain barrier has been a key focus, ensuring their delivery to target sites within the central nervous system.

The synthesis of 2-methyl-1,3-benzothiazole-6-carbaldehyde has also benefited from advances in green chemistry principles. Researchers have developed environmentally friendly methods for its preparation using catalytic processes that minimize waste generation. These sustainable approaches align with global efforts to reduce the environmental impact of chemical manufacturing while maintaining high yields and purity standards.

In conclusion,2-methyl-1,3-benzothiazole-6-carbaldehyde (CAS No. 20061-51-2) represents a promising compound with diverse applications in chemical biology and drug discovery. Its unique structural features enable extensive derivatization, leading to novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic possibilities,this molecule is poised to play an increasingly important role in advancing medical science.

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Amadis Chemical Company Limited
(CAS:20061-51-2)2-methyl-1,3-benzothiazole-6-carbaldehyde
A1077128
Purity:99%
Quantity:1g
Price ($):1377.0